

Introduction: Unlocking the Synthetic Potential of a Versatile Cyclohexenone Building Block

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Compound of Interest

Compound Name: 5-Ethyl-3-methylcyclohex-2-enone

CAS No.: 40920-68-1

Cat. No.: B1591129

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5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic α,β -unsaturated ketone that serves as a highly versatile intermediate in organic synthesis. Its value lies in the conjugated enone system, which provides two distinct electrophilic sites for nucleophilic attack. This dual reactivity allows for a range of selective transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products, terpenes, and pharmaceutically active compounds.[1][2] Functionalized cyclohexenone derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[2]

This guide provides an in-depth exploration of the key derivatization strategies for **5-Ethyl-3-methylcyclohex-2-enone**. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles and strategic considerations that govern reaction outcomes. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

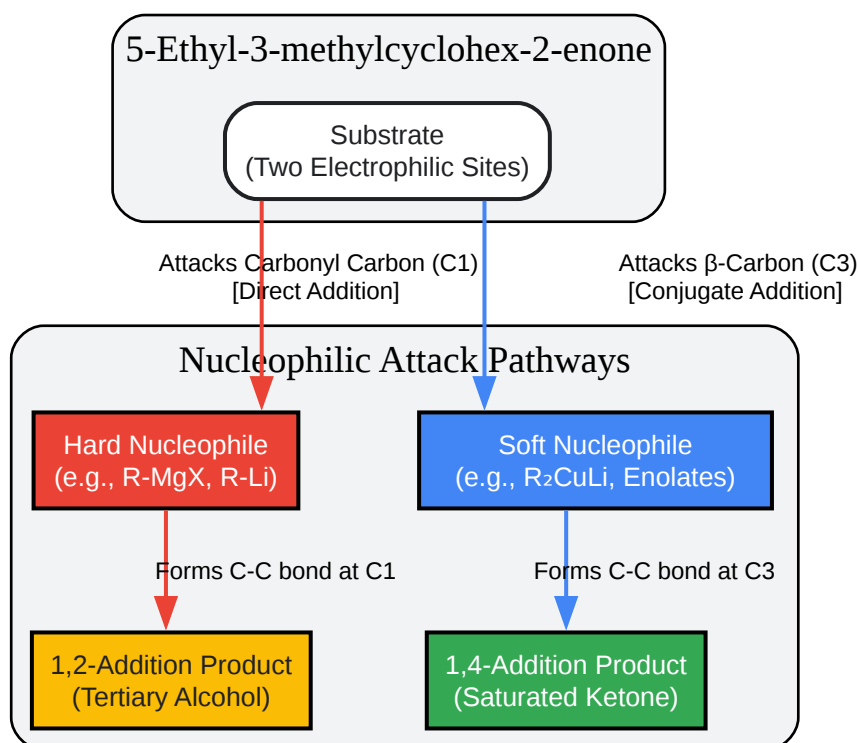
Pillar 1: The Principle of Regioselectivity—1,2-versus 1,4-Conjugate Addition

The core of **5-Ethyl-3-methylcyclohex-2-enone**'s reactivity is dictated by the electronic properties of its conjugated system. The polarization of the carbonyl group and the extended π -system creates two primary electrophilic centers: the carbonyl carbon (C-1) and the β -carbon (C-3). This duality allows for two competing reaction pathways: 1,2-direct addition to the carbonyl and 1,4-conjugate addition (also known as the Michael addition).[3]

The outcome of a nucleophilic attack is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

- 1,2-Direct Addition: Favored by "hard" nucleophiles. These are typically highly reactive, charge-dense species like Grignard reagents (R-MgX) and organolithium reagents (R-Li).[4] [5] The reaction is kinetically controlled and irreversible, targeting the harder, more electropositive carbonyl carbon.
- 1,4-Conjugate Addition: Favored by "soft" nucleophiles. These are less reactive, more polarizable species such as organocuprates (Gilman reagents, R_2CuLi), enamines, and enolates.[3][6] This pathway is often thermodynamically controlled, leading to the more stable 1,4-adduct.

The choice of nucleophile is therefore a critical strategic decision that dictates the final product architecture.



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Caption: Regioselective pathways for nucleophilic attack on the enone system.

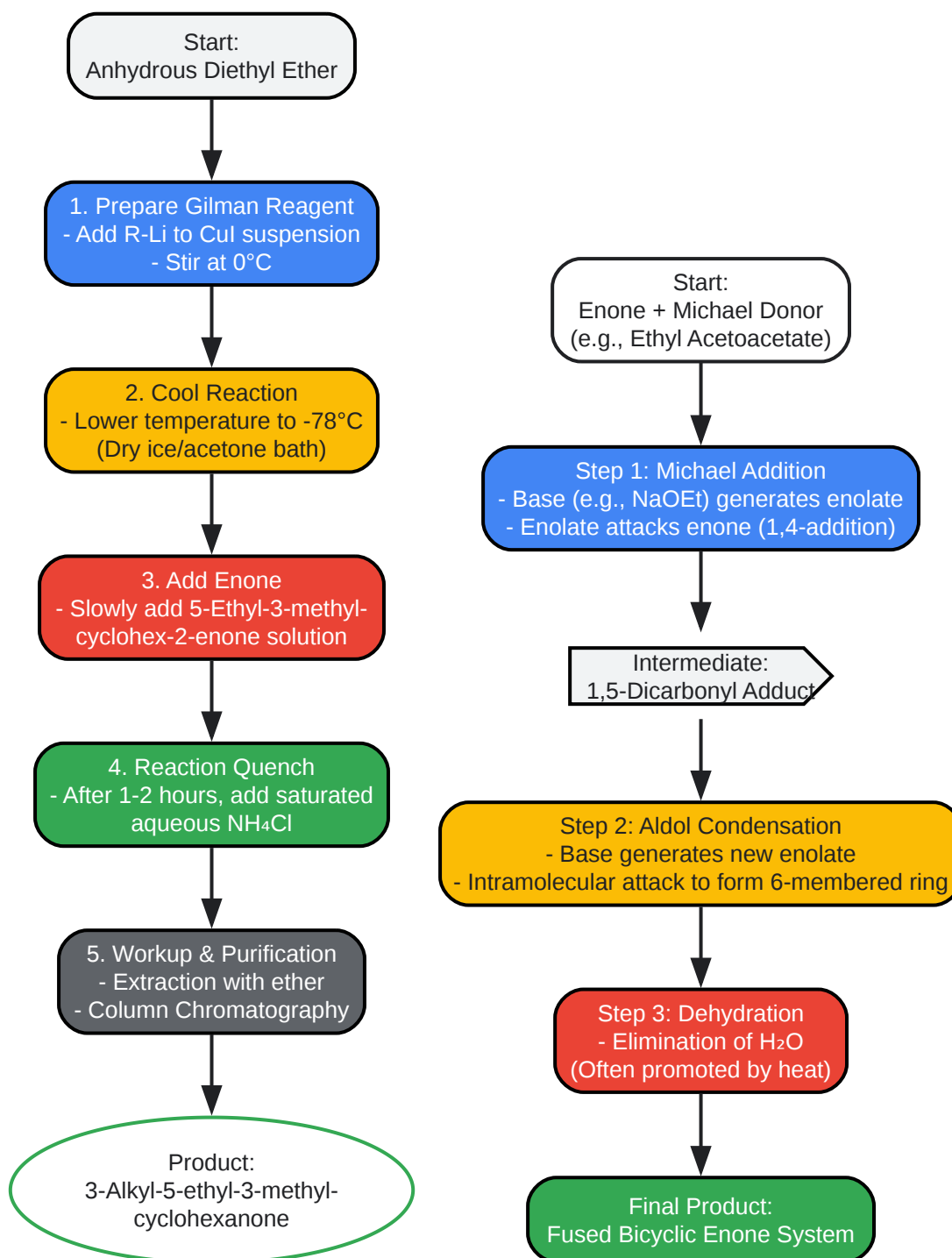
Pillar 2: Derivatization Protocols and Experimental Design

Strategy I: 1,4-Conjugate Addition via Organocuprate Reagents

This strategy is paramount for introducing alkyl or aryl groups at the β -position (C-5 of the cyclohexene ring), effectively elongating the carbon skeleton while preserving the carbonyl functionality for subsequent transformations. Organocuprates (Gilman reagents) are the reagents of choice for this purpose due to their inherent "softness," which ensures high fidelity for 1,4-addition.

Expertise & Causality: Why use a cuprate? Unlike Grignard or organolithium reagents, the lower charge density on the copper-bound carbon atom makes it a softer nucleophile, selectively targeting the softer β -carbon of the conjugated system. This prevents competitive

1,2-addition to the carbonyl, which would lead to an undesired tertiary alcohol. The reaction proceeds through an enolate intermediate, which is then quenched with a proton source to yield the saturated ketone.



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